molecular formula C11H12F2Si B1598395 (3,5-Difluorophenylethynyl)trimethylsilane CAS No. 445491-09-8

(3,5-Difluorophenylethynyl)trimethylsilane

Cat. No.: B1598395
CAS No.: 445491-09-8
M. Wt: 210.29 g/mol
InChI Key: SJTKBXIQLYSMRR-UHFFFAOYSA-N
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Description

(3,5-Difluorophenylethynyl)trimethylsilane is an organosilicon compound with the molecular formula C₁₁H₁₂F₂Si. It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a difluorophenyl ring. This compound is often used as a building block in organic synthesis due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluorophenylethynyl)trimethylsilane typically involves the reaction of 3,5-difluorophenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: (3,5-Difluorophenylethynyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The ethynyl group can be oxidized or reduced under specific conditions

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3,5-Difluorophenylethynyl)trimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Difluorophenylethynyl)trimethylsilane primarily involves its reactivity due to the presence of the ethynyl and trimethylsilyl groups. These groups facilitate various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • (2-Bromophenylethynyl)trimethylsilane
  • (4-Bromophenylethynyl)trimethylsilane
  • (2-Bromovinyl)trimethylsilane
  • (Methoxymethyl)trimethylsilane

Comparison: (3,5-Difluorophenylethynyl)trimethylsilane is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its reactivity and the properties of the resulting products. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-(3,5-difluorophenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2Si/c1-14(2,3)5-4-9-6-10(12)8-11(13)7-9/h6-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTKBXIQLYSMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403565
Record name (3,5-Difluorophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445491-09-8
Record name (3,5-Difluorophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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